molecular formula C12H15NO2 B14234855 Benzyl (3R)-3-aminopent-4-enoate CAS No. 390402-28-5

Benzyl (3R)-3-aminopent-4-enoate

Cat. No.: B14234855
CAS No.: 390402-28-5
M. Wt: 205.25 g/mol
InChI Key: NTUFPMQDCMGTCN-NSHDSACASA-N
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Description

Benzyl (3R)-3-aminopent-4-enoate is a chiral ester derivative characterized by a pent-4-enoate backbone, a benzyl ester group, and a stereospecific amino group at the (3R) position. Its structural features—including the unsaturated alkene moiety and stereochemistry—contribute to its reactivity and interaction with biological targets.

Properties

CAS No.

390402-28-5

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

benzyl (3R)-3-aminopent-4-enoate

InChI

InChI=1S/C12H15NO2/c1-2-11(13)8-12(14)15-9-10-6-4-3-5-7-10/h2-7,11H,1,8-9,13H2/t11-/m0/s1

InChI Key

NTUFPMQDCMGTCN-NSHDSACASA-N

Isomeric SMILES

C=C[C@@H](CC(=O)OCC1=CC=CC=C1)N

Canonical SMILES

C=CC(CC(=O)OCC1=CC=CC=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (3R)-3-aminopent-4-enoate can be achieved through several synthetic routes. One common method involves the esterification of (3R)-3-aminopent-4-enoic acid with benzyl alcohol. This reaction typically requires the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced catalytic systems and process optimization techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl (3R)-3-aminopent-4-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl (3R)-3-aminopent-4-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl (3R)-3-aminopent-4-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active (3R)-3-aminopent-4-enoic acid, which can then interact with enzymes and receptors in biological systems. The benzyl group may also play a role in modulating the compound’s activity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues in the Benzoate Family

Benzyl (3R)-3-aminopent-4-enoate belongs to the broader class of benzoate esters. Key structural distinctions from simpler benzoates include:

Compound Backbone Substituents CAS # Key Features
This compound Pent-4-enoate Benzyl ester, (3R)-amino group, alkene Not available Chirality, unsaturated backbone
Methyl benzoate Benzoate Methyl ester 93-58-3 Simple aliphatic ester, no amino group
Isopropyl benzoate Benzoate Isopropyl ester 939-48-0 Branched ester, no unsaturation
cis-3-Hexenyl benzoate Benzoate cis-3-Hexenyl ester 25152-85-6 Unsaturated ester, no amino functionality

Key Observations :

  • The amino group and alkene in this compound enhance its hydrogen-bonding capacity and conformational flexibility compared to saturated esters like methyl or isopropyl benzoates .

Comparison with Amino-Substituted Aromatic Esters

Amino-substituted benzoates and related esters are critical in drug design. Notable examples include:

(R)-Benzyl 2-amino-3-(4-fluorophenyl)propanoate 4-methylbenzenesulfonate (CAS 874336-37-5)
  • Structure: Propanoate backbone with 4-fluorophenyl and tosylate groups.
  • Key Differences: Backbone Length: Shorter propanoate chain vs. pent-4-enoate in the target compound. Substituents: Fluorophenyl group introduces electron-withdrawing effects, while the tosylate salt enhances solubility . Applications: Used as a pharmaceutical intermediate for kinase inhibitors, contrasting with the alkene-driven reactivity of this compound .
Methyl 1-Aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylates
  • Structure : Imidazole core with aryl and ester groups.
  • Key Differences: Heterocyclic Core: Imidazole ring vs. linear pent-4-enoate chain. Synthetic Utility: These compounds are cyclized products under acidic conditions (e.g., PPA), whereas this compound may undergo conjugate addition or oxidation due to its alkene .

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